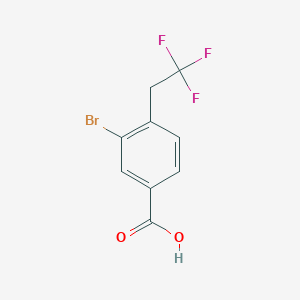

3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid

Description

Significance of Halogenated and Fluoroalkylated Aromatic Carboxylic Acids in Advanced Organic Synthesis

Halogenated and fluoroalkylated aromatic carboxylic acids represent a cornerstone in the field of advanced organic synthesis, serving as versatile building blocks for the construction of complex molecular architectures. The presence of a halogen atom, such as bromine, on an aromatic ring provides a reactive handle for a multitude of cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. These methodologies are fundamental to the creation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of compounds with applications in materials science and medicinal chemistry.

The introduction of a fluoroalkyl group, like the trifluoroethyl group, imparts unique electronic properties to the aromatic ring. The strong electron-withdrawing nature of the trifluoromethyl moiety can significantly influence the reactivity of the molecule and the properties of its derivatives. In medicinal chemistry, the incorporation of fluorine or fluoroalkyl groups is a widely employed strategy to enhance metabolic stability, improve bioavailability, and modulate the acidity or basicity of a compound. Aromatic compounds are crucial in drug design due to their rigid, planar structures that facilitate binding to biological targets. acs.org The strategic placement of fluoroalkyl groups can, therefore, lead to the development of more potent and effective therapeutic agents. The combination of a halogen and a fluoroalkyl group on a benzoic acid scaffold, as seen in 3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid, creates a trifecta of functional groups that offers immense potential for synthetic manipulation and the generation of novel, high-value compounds.

Overview of the Structural Characteristics of this compound

The molecular structure of this compound is defined by a benzene (B151609) ring substituted with three key functional groups: a carboxylic acid group, a bromine atom, and a 2,2,2-trifluoroethyl group. The systematic name of the compound clearly indicates the positional relationship of these substituents on the aromatic ring. The carboxylic acid group is at position 1, the bromine atom at position 3, and the 2,2,2-trifluoroethyl group at position 4.

This specific arrangement of substituents dictates the molecule's chemical and physical properties. The carboxylic acid group is a polar functional group capable of hydrogen bonding and imparts acidic properties to the molecule. The bromine atom, an electronegative halogen, and the strongly electron-withdrawing trifluoroethyl group influence the electron density distribution within the aromatic ring. This electronic modulation affects the acidity of the carboxylic acid and the reactivity of the benzene ring towards electrophilic and nucleophilic substitution reactions.

Below is a table summarizing the key structural and chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₆BrF₃O₂ |

| SMILES | C1=CC(=C(C=C1C(=O)O)Br)CC(F)(F)F |

| InChI | InChI=1S/C9H6BrF3O2/c10-7-3-5(8(14)15)1-2-6(7)4-9(11,12)13/h1-3H,4H2,(H,14,15) |

| InChIKey | DSYZUYVKHUROMM-UHFFFAOYSA-N |

| Monoisotopic Mass | 281.95032 Da |

Research Landscape and Knowledge Gaps for this compound

A thorough review of the current scientific literature reveals that this compound is a compound that is not extensively documented. While the individual components of its structure—a brominated aromatic ring, a trifluoroethyl group, and a benzoic acid moiety—are common in chemical research, the specific combination and substitution pattern of this molecule appear to be novel or at least not widely reported.

The primary knowledge gap surrounds the experimental characterization and application of this compound. There is a notable absence of published research detailing its synthesis, spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and physical properties. Consequently, its potential applications in areas such as medicinal chemistry, agrochemicals, and materials science remain largely unexplored.

The lack of established synthetic routes presents a significant hurdle to its investigation. The development of an efficient and scalable synthesis would be the first crucial step in unlocking the research potential of this molecule. Furthermore, the absence of this compound in commercial chemical catalogs suggests that it is not readily accessible for research purposes, further contributing to the dearth of studies.

Given the synthetic utility of analogous halogenated and fluoroalkylated benzoic acids, it can be inferred that this compound could serve as a valuable intermediate for the synthesis of novel compounds. However, without dedicated research into its preparation and reactivity, its potential remains purely theoretical. The current research landscape, therefore, presents a clear opportunity for synthetic organic chemists to contribute new knowledge by developing a synthesis for this compound and exploring its chemical properties and potential applications. This would fill a significant void in the existing body of chemical literature.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c10-7-3-5(8(14)15)1-2-6(7)4-9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYZUYVKHUROMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 4 2,2,2 Trifluoroethyl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid, two primary strategic disconnections are considered, focusing on the sequence of introducing the bromine atom and the carboxylic acid group.

Strategy A: Bromination as the Final Step This approach involves the late-stage bromination of a precursor that already contains the carboxylic acid and trifluoroethyl groups. The key disconnection is the carbon-bromine (C-Br) bond.

Target Molecule: this compound

Disconnection: C-Br bond

Precursor: 4-(2,2,2-trifluoroethyl)benzoic acid

This strategy is advantageous if the directing effects of the existing substituents—the carboxylic acid and the trifluoroethyl group—favor bromination at the desired C-3 position.

Strategy B: Carboxylation as the Final Step Alternatively, the carboxylic acid group can be introduced onto a bromo-substituted precursor. The disconnection here is the carbon-carboxyl (C-COOH) bond.

Target Molecule: this compound

Disconnection: C-COOH bond

Precursor: 1-bromo-2-(2,2,2-trifluoroethyl)benzene (B1372482)

This route might be pursued if the precursor is readily accessible or if the regioselectivity of the carboxylation step is high. The choice between these strategies depends on the availability of starting materials, reaction yields, and the regiochemical control achievable in each key step.

Installation of the Carboxylic Acid Moiety in Aromatic System Precursors

A crucial step in one of the primary synthetic routes to the target molecule is the introduction of the carboxylic acid group onto the aromatic ring. This can be achieved through either the oxidation of an existing alkyl group or by direct carboxylation strategies.

Oxidation Reactions for Benzoic Acid Formation

The oxidation of an alkyl side-chain on a benzene (B151609) ring is a classic and reliable method for the synthesis of benzoic acids. savemyexams.comyoutube.com In the context of synthesizing 4-(2,2,2-trifluoroethyl)benzoic acid (a precursor to the final product), a molecule such as 4-ethyl-1-(2,2,2-trifluoroethyl)benzene would be oxidized. For this reaction to be effective, the benzylic carbon (the carbon atom attached to the aromatic ring) must have at least one hydrogen atom. youtube.com

Commonly used oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromic acid. savemyexams.comyoutube.com The reaction with alkaline KMnO₄ typically requires heating under reflux, followed by acidification to protonate the resulting carboxylate salt and yield the benzoic acid. savemyexams.com Industrial production often utilizes liquid-phase air oxidation of toluene (B28343) derivatives with cobalt and manganese catalysts at elevated temperatures and pressures. alfa-chemistry.com

| Oxidizing System | Substrate Type | Typical Conditions | Notes |

|---|---|---|---|

| Hot alkaline KMnO₄ | Alkylbenzenes (with benzylic C-H) | Heat under reflux, then acidify | A strong, common laboratory-scale oxidant. savemyexams.com |

| Chromic Acid (e.g., Na₂Cr₂O₇/H₂SO₄) | Alkylbenzenes (with benzylic C-H) | Heat | Another powerful oxidizing agent. youtube.com |

| Air / O₂ with Co/Mn catalysts | Toluene and derivatives | ~150-170°C, ~1MPa | Commonly used for industrial-scale production. alfa-chemistry.com |

Carboxylation Strategies

Carboxylation involves the direct introduction of a -COOH group. This can be achieved by reacting an organometallic intermediate with carbon dioxide or through direct C-H bond carboxylation.

One well-established method is the Grignard reaction, where an aryl halide (e.g., 1-bromo-2-(2,2,2-trifluoroethyl)benzene) is first converted to a Grignard reagent using magnesium metal. This organometallic species then acts as a potent nucleophile, attacking carbon dioxide (often in the form of dry ice) to form a magnesium carboxylate salt, which upon acidic workup yields the desired benzoic acid.

More recent advancements focus on the direct C-H carboxylation of aromatic compounds using CO₂, which is an atom-economical and environmentally friendly approach. nih.gov These reactions can be mediated by strong bases or transition-metal catalysts. For instance, rhodium-catalyzed methods have been shown to carboxylate benzene derivatives, although regioselectivity can be an issue with substituted arenes. nih.gov Another approach involves the use of Lewis acids like AlCl₃ to activate the aromatic ring towards carboxylation with CO₂. nih.gov

Regioselective Bromination of 4-(2,2,2-Trifluoroethyl)benzoic Acid Precursors

The final step in one of the proposed synthetic routes is the regioselective introduction of a bromine atom onto the 4-(2,2,2-trifluoroethyl)benzoic acid precursor. The success of this step depends critically on controlling the position of bromination.

Electrophilic Aromatic Bromination Approaches

Electrophilic aromatic substitution is the most common method for brominating aromatic rings. nih.gov The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring. wikipedia.orgorganicchemistrytutor.comaakash.ac.inchemistrytalk.org

In the precursor, 4-(2,2,2-trifluoroethyl)benzoic acid, there are two deactivating groups:

Carboxylic Acid (-COOH): This is a moderately deactivating group and a meta-director. organicchemistrytutor.comyoutube.com

2,2,2-Trifluoroethyl (-CH₂CF₃): This group is strongly deactivating due to the powerful electron-withdrawing inductive effect of the -CF₃ moiety, and it also acts as a meta-director. wikipedia.org

Both groups direct the incoming electrophile (Br⁺) to the positions meta to themselves. For the -COOH group at C-1, the meta positions are C-3 and C-5. For the -CH₂CF₃ group at C-4, the meta positions are C-2 and C-6. Crucially, the directing effects of both groups converge, reinforcing the deactivation of the ortho and para positions relative to themselves and directing the incoming bromine atom to the C-3 (and C-5) position. This alignment of directing effects makes classic electrophilic bromination, typically using bromine (Br₂) with a Lewis acid catalyst like ferric bromide (FeBr₃), a highly viable and regioselective method for obtaining the desired 3-bromo product. youtube.com

| Brominating Agent | Catalyst/Solvent | Role of Reagents | Selectivity Principle |

|---|---|---|---|

| Br₂ | FeBr₃ (Lewis Acid) | FeBr₃ polarizes Br₂ to generate the electrophile 'Br⁺'. youtube.com | Reaction proceeds at the most nucleophilic position, directed by existing substituents. |

| N-Bromosuccinimide (NBS) | Aqueous conditions with mandelic acid catalyst | Provides a source of electrophilic bromine. organic-chemistry.org | The catalyst increases the electropositive character of the bromine atom. organic-chemistry.org |

| Ammonium Bromide | Oxone® (oxidant) | Ammonium bromide is the bromine source; Oxone® oxidizes it to an electrophilic species. organic-chemistry.org | A rapid and mild protocol for regioselective monobromination. organic-chemistry.org |

Transition Metal-Catalyzed Bromination Techniques

While classic electrophilic bromination is suitable for this specific target, modern organic synthesis has also seen the emergence of transition metal-catalyzed C-H activation for halogenation. nih.govrsc.orgrsc.org These methods can offer alternative reaction conditions and sometimes unique selectivities.

Palladium-catalyzed reactions, in particular, have been developed for the C-H bromination of arenes. nih.govrsc.orgrsc.org Often, these reactions employ a directing group to achieve high regioselectivity. While many directing-group strategies favor ortho-functionalization, specific ligands and conditions have been developed to achieve meta-C-H functionalization. scispace.comresearchgate.net For benzoic acid derivatives, protocols using a nitrile-based template or specific amino acid ligands have successfully directed bromination to the meta position. rsc.orgscispace.comresearchgate.net For example, a Pd(OAc)₂-catalyzed reaction using N-bromophthalimide (NBP) as the bromine source and an N-acyl amino acid ligand has been shown to effectively brominate various substituted benzoic acids at the meta-position. rsc.org Such methods could be applied to 4-(2,2,2-trifluoroethyl)benzoic acid, providing an alternative to traditional electrophilic substitution. nih.govrsc.orgrsc.org

Decarboxylative Bromination Strategies for Aryl Bromides

Decarboxylative bromination, historically known as the Hunsdiecker reaction, offers a method to replace a carboxylic acid group with a bromine atom. wikipedia.org This reaction traditionally involves the reaction of a silver salt of a carboxylic acid with bromine. organic-chemistry.orgbyjus.comunacademy.com The mechanism is believed to proceed through a radical pathway, initiated by the formation of an acyl hypobromite (B1234621) intermediate. wikipedia.org

While the classical Hunsdiecker reaction has been a cornerstone of organic synthesis, modern advancements have sought to overcome some of its limitations, such as the need for stoichiometric silver salts and harsh reaction conditions. Recent developments include transition-metal-free decarboxylative bromination methods that are applicable to a range of electron-rich aromatic and heteroaromatic acids. nih.govresearchgate.netrsc.org These newer protocols often utilize more accessible reagents and offer improved substrate scope and functional group tolerance. nih.gov For instance, methods using visible light photoredox catalysis have emerged as a mild way to generate aryl radicals from aryl carboxylic acids for subsequent functionalization. nih.govresearchgate.net This approach involves the in situ formation of an acyl hypobromite, which can then undergo decarboxylation under mild conditions. nih.govresearchgate.net

| Method | Key Features | Typical Reagents | Notes |

| Classical Hunsdiecker Reaction | Involves silver salts of carboxylic acids. organic-chemistry.orgbyjus.comunacademy.com | Silver carboxylate, Bromine | Proceeds via a radical mechanism. wikipedia.org |

| Transition-Metal-Free Decarboxylative Bromination | Applicable to electron-rich aromatic acids. nih.govresearchgate.netrsc.org | Varies, can include NBS with additives. | Avoids the use of stoichiometric transition metals. nih.gov |

| Photoredox-Catalyzed Decarboxylation | Utilizes visible light to generate aryl radicals. nih.govresearchgate.net | Photocatalyst, Brominating agent (e.g., NBS) | Offers mild reaction conditions. nih.govresearchgate.net |

Bromination via N-Bromosuccinimide (NBS) on Related Scaffolds

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination reactions in organic synthesis. wikipedia.orgorganic-chemistry.org It is a convenient source of electrophilic bromine and can be used for various bromination processes, including allylic and benzylic brominations, as well as the bromination of aromatic compounds. wikipedia.orgmissouri.edumasterorganicchemistry.com

For the synthesis of a compound like this compound, direct bromination of a pre-existing 4-(2,2,2-trifluoroethyl)benzoic acid scaffold could be considered. The directing effects of the existing substituents (the carboxylic acid and the trifluoroethyl group) would be crucial in determining the regioselectivity of the bromination. The carboxylic acid group is a meta-director, while the trifluoroethyl group is also deactivating and meta-directing. Therefore, direct bromination of 4-(2,2,2-trifluoroethyl)benzoic acid with NBS would be expected to yield the desired 3-bromo isomer.

The reaction conditions for NBS bromination of aromatic compounds can vary. For electron-rich aromatic systems, the reaction can proceed readily. wikipedia.orgmissouri.edu For less reactive substrates, a catalyst or specific solvent systems, like N,N-dimethylformamide (DMF) which can enhance para-selectivity, may be employed. wikipedia.orgmissouri.edu

| Substrate Type | NBS Reaction Type | Typical Conditions |

| Alkenes (allylic position) | Radical Substitution | NBS, radical initiator (AIBN or benzoyl peroxide), non-polar solvent (e.g., CCl4). wikipedia.org |

| Aromatic compounds (benzylic position) | Radical Substitution | NBS, radical initiator, non-polar solvent. wikipedia.org |

| Electron-rich aromatics | Electrophilic Aromatic Substitution | NBS, often in a polar solvent like DMF. wikipedia.orgmissouri.edu |

Introduction of the 2,2,2-Trifluoroethyl Group onto Benzoic Acid Scaffolds

The introduction of fluorine-containing moieties, such as the trifluoroethyl group, into organic molecules is of significant interest due to the unique properties they impart. Several advanced methods have been developed for this purpose.

Palladium-Catalyzed C-H Trifluoroethylation Utilizing Hypervalent Reagents

Palladium-catalyzed C-H activation has become a powerful tool for the direct functionalization of unactivated C-H bonds. nih.gov This strategy can be applied to the introduction of a trifluoroethyl group onto a benzoic acid scaffold. These reactions often employ hypervalent iodine reagents as the trifluoroethyl source. nih.govnih.govnih.gov

These reagents, such as trifluoroethyl(mesityl)iodonium salts, can efficiently transfer the trifluoroethyl group to an aromatic ring under palladium catalysis. nih.gov The reaction typically proceeds with high efficiency and selectivity, tolerating a broad range of functional groups. nih.gov The mechanism is thought to involve the oxidative addition of the hypervalent iodine reagent to a palladium(0) species, followed by C-H activation and reductive elimination.

Friedel-Crafts Alkylation with Trifluoroethyl Sources

The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring. wikipedia.org While traditional Friedel-Crafts alkylations often suffer from issues like polysubstitution and carbocation rearrangements, modern variations have expanded its scope. wikipedia.orglibretexts.org

For the introduction of a trifluoroethyl group, a Friedel-Crafts-type reaction could be envisioned using a suitable trifluoroethylating agent in the presence of a Lewis acid catalyst. nih.gov The reactivity of the aromatic ring and the choice of the trifluoroethyl source and catalyst would be critical for a successful transformation. For a benzoic acid derivative, the deactivating nature of the carboxylic acid group would necessitate strong reaction conditions.

Other Advanced Fluoroalkylation Techniques

Beyond the methods mentioned above, a variety of other advanced techniques for fluoroalkylation have been developed. These include methods that utilize electrophilic trifluoromethylating reagents, which are often hypervalent iodine compounds. acs.orgacs.orgconicet.gov.arbeilstein-journals.org While these reagents are designed for trifluoromethylation, related chemistry can sometimes be adapted for the introduction of longer fluoroalkyl chains.

Convergent and Linear Synthetic Pathways to this compound

The synthesis of a disubstituted benzoic acid derivative like this compound can be approached through either a linear or a convergent strategy.

A linear synthesis would involve the sequential introduction of the substituents onto a starting benzoic acid or benzene ring. For example, one could start with 4-methylbenzoic acid, introduce the trifluoromethyl group to form 4-(2,2,2-trifluoroethyl)benzoic acid, and then perform a regioselective bromination to obtain the final product. The order of these steps would be crucial to ensure the correct regiochemistry.

A convergent synthesis , on the other hand, would involve the preparation of two or more fragments that are then combined in a later step. For this particular target, a convergent approach might involve the synthesis of a 3-bromo-4-iodobenzoic acid derivative, which could then be coupled with a trifluoroethylating agent using a palladium-catalyzed cross-coupling reaction. This approach can be more efficient for complex molecules as it allows for the parallel synthesis of different parts of the molecule.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of the synthesis, particularly the key bromination step, is crucial for maximizing the yield and purity of the final product. Key parameters that require systematic investigation include the choice of brominating agent, catalyst, solvent, reaction temperature, and duration.

Detailed Research Findings

Optimization strategies would focus on achieving high regioselectivity for the desired 3-bromo isomer while minimizing the formation of di-brominated or other isomeric byproducts.

Brominating Agent: The choice of brominating agent is critical. While molecular bromine (Br₂) is a common choice, it often requires a Lewis acid catalyst. Milder and more selective reagents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are often preferred for deactivated substrates to ensure better control over the reaction. For the synthesis of 3-bromo-4-fluoronitrobenzene (B1266112) from 4-fluoronitrobenzene, a yield of up to 98.7% was achieved using DBDMH. researchgate.net

Catalyst and Additives: For electrophilic bromination with Br₂, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is typically employed to polarize the Br-Br bond and generate a more potent electrophile. In modern synthetic methods, palladium catalysts have been used for the C-H bromination of benzoic acid derivatives. rsc.org The addition of strong acids like sulfuric acid or acidic solvents like acetic acid can also enhance the reaction rate and selectivity. researchgate.net For instance, the bromination of substrates like nitrobenzene (B124822) and benzoic acid using sodium bromate (B103136) is effectively promoted by the addition of a strong acid. researchgate.net

Solvent: The solvent must be inert to the reaction conditions. Halogenated solvents like dichloromethane (B109758) or carbon tetrachloride are common choices. Acetic acid is also frequently used as it can serve as both a solvent and a co-catalyst. researchgate.net Solvent-free reactions, potentially using sonication, represent a green chemistry approach that could also be explored.

Temperature and Reaction Time: Reaction temperature significantly influences the rate and selectivity. For deactivated substrates, moderate heating may be necessary to achieve a reasonable reaction rate. However, excessively high temperatures can lead to undesired side reactions. Optimization would involve monitoring the reaction progress over time at various temperatures (e.g., from room temperature to 100°C) to find the optimal balance that maximizes the yield of the 3-bromo product. In one study, optimal conditions for brominating 4-fluoronitrobenzene were found to be 15°C for 3 hours. researchgate.net

The following interactive table summarizes various conditions that could be optimized for the bromination of 4-(2,2,2-trifluoroethyl)benzoic acid, based on methodologies for similar compounds.

| Parameter | Condition A | Condition B | Condition C | Rationale for Optimization |

|---|---|---|---|---|

| Brominating Agent | Br₂ | N-Bromosuccinimide (NBS) | DBDMH | Varying reactivity and selectivity; NBS and DBDMH are often milder and more selective than Br₂. |

| Catalyst/Activator | FeBr₃ (Lewis Acid) | Sulfuric Acid | Palladium(II) Acetate (B1210297) | Lewis acids activate Br₂. Protic acids can enhance electrophilicity. Palladium catalysts enable C-H activation pathways. rsc.org |

| Solvent | Acetic Acid | Dichloromethane | Solvent-Free | Solvent polarity and coordinating ability can influence reaction rate and intermediate stability. |

| Temperature | 25°C (Room Temp) | 60°C | 100°C | Balancing reaction rate against potential side reactions and decomposition. |

| Reaction Time | 3 hours | 12 hours | 24 hours | Ensuring complete conversion of starting material without product degradation. |

Isolation and Purification Protocols for this compound

Following the completion of the reaction, a systematic protocol for isolation and purification is essential to obtain the target compound in high purity. Aromatic carboxylic acids are typically crystalline solids, which lends them to purification by recrystallization.

Detailed Research Findings

The general procedure involves quenching the reaction, extracting the product, isolating the acidic component, and performing a final purification step.

Reaction Quenching and Work-up: The reaction mixture is first cooled to room temperature. If bromine was used, any excess is typically quenched by adding an aqueous solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, until the characteristic orange/brown color of bromine disappears.

Extraction: The crude product is extracted from the aqueous phase using an organic solvent immiscible with water, such as ethyl acetate or dichloromethane. The organic layers are combined for further processing.

Acid-Base Purification: A highly effective method for separating carboxylic acids from neutral or basic impurities involves acid-base extraction. researchgate.net

The organic extract is washed with a basic aqueous solution, typically saturated sodium bicarbonate or dilute sodium hydroxide.

The carboxylic acid is deprotonated to form its water-soluble sodium carboxylate salt, which partitions into the aqueous layer.

The aqueous layer is then separated and washed with an organic solvent (e.g., ethyl acetate) one or more times to remove any remaining neutral impurities.

The purified carboxylic acid is then precipitated by re-acidifying the aqueous layer with a strong acid, such as concentrated hydrochloric acid, until the pH is acidic (pH ~2). nih.gov

Isolation: The precipitated solid product, this compound, is collected by vacuum filtration. The solid is washed on the filter with cold deionized water to remove any inorganic salts formed during acidification. ma.edu

Drying: The collected solid is dried to remove residual water and solvent. This can be achieved by air drying, placing the solid in a desiccator, or drying in a vacuum oven at a moderate temperature.

Recrystallization: For final purification, recrystallization is the most common and effective method for crystalline solids like benzoic acid derivatives. ma.edupitt.edu The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Potential solvent systems for substituted benzoic acids include water, mixtures of ethanol (B145695) and water, or toluene. lookchem.com

The crude, dried acid is dissolved in a minimal amount of the hot solvent to form a saturated solution.

The hot solution may be filtered to remove any insoluble impurities.

The filtrate is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization and maximize the recovery of pure crystals. ma.edu

The purified crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried thoroughly.

The following interactive table outlines potential solvent systems for the final purification step.

| Purification Method | Solvent/System | Procedure Notes | Typical Impurities Removed |

|---|---|---|---|

| Acid-Base Extraction | Ethyl Acetate / NaHCO₃ (aq) then HCl (aq) | Separates the acidic product from neutral starting materials or byproducts. The product is precipitated from the aqueous phase upon acidification. nih.gov | Unreacted starting materials, non-acidic byproducts. |

| Recrystallization | Water | Effective if the compound has high solubility in hot water and low solubility in cold water. ma.edureddit.com | Soluble impurities that remain in the mother liquor. |

| Ethanol/Water Mixture | A good option for compounds that are too soluble in pure ethanol and not soluble enough in pure water. The compound is dissolved in hot ethanol, and water is added until turbidity appears. | More soluble organic byproducts, residual starting material. | |

| Toluene | A non-polar solvent option suitable for less polar benzoic acid derivatives. lookchem.com | Polar impurities. |

Chemical Reactivity and Mechanistic Pathways of 3 Bromo 4 2,2,2 Trifluoroethyl Benzoic Acid

Transformations of the Carboxylic Acid Functionality in 3-Bromo-4-(2,2,2-trifluoroethyl)benzoic Acid

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations to produce esters, amides, and other derivatives. The electronic effects of the bromo and trifluoroethyl substituents can influence the reactivity of the carboxyl group, primarily through induction.

Esterification is a fundamental reaction of carboxylic acids, typically achieved by reacting the acid with an alcohol in the presence of a strong acid catalyst, a process known as Fischer esterification. researchgate.net The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. For substituted benzoic acids, the reaction is generally effective, although steric hindrance from ortho-substituents can slow the reaction rate. researchgate.net

| Catalyst Type | Examples | Typical Conditions | Reference |

|---|---|---|---|

| Brønsted Acid | H₂SO₄, HCl, p-TsOH | Reflux in excess alcohol | researchgate.net |

| Solid Acid | Modified Montmorillonite K10 | Solvent-free, heating | ijstr.org |

| Lewis Acid | TiCl₄, Sc(OTf)₃ | Anhydrous conditions, various solvents | nih.gov |

| Activating Agent | DCC, EDC with DMAP | Room temperature, anhydrous solvent (e.g., CH₂Cl₂) | organic-chemistry.org |

The formation of an amide bond requires the activation of the carboxylic acid, as it does not react directly with amines under normal conditions. nih.gov This activation is typically achieved by converting the carboxylic acid into a more reactive intermediate, such as an acid chloride, an active ester, or by using a coupling agent. nih.govresearchgate.net Common coupling reagents chelate the carboxyl group, making it a better leaving group and facilitating nucleophilic attack by the amine.

For this compound, standard amidation protocols are applicable. The choice of coupling agent and reaction conditions allows for the synthesis of a wide range of amide derivatives. Catalysts such as boric acid have also been shown to be effective for the direct amidation of carboxylic acids under solvent-free conditions. researchgate.netgoogle.com

| Method | Reagents | Mechanism | Reference |

|---|---|---|---|

| Acid Chloride Formation | SOCl₂, (COCl)₂ followed by amine | Two-step process via a highly reactive acyl chloride intermediate. | wikipedia.org |

| Carbodiimide Coupling | EDC or DCC, often with HOBt or DMAP | In situ formation of an active O-acylisourea ester. | unimi.it |

| Phosphonium (B103445) Reagents | BOP, PyBOP | Formation of a reactive phosphonium ester. | unimi.it |

| Boric Acid Catalysis | B(OH)₃ | Direct condensation, often under thermal, solvent-free conditions. | researchgate.netresearchgate.net |

The decarboxylation of aromatic carboxylic acids, which involves the removal of the carboxyl group as CO₂, is traditionally a challenging reaction that requires high temperatures. researchgate.net However, recent advancements have enabled decarboxylative functionalization under milder conditions, particularly for benzoic acids bearing electron-withdrawing groups. These methods often proceed via radical intermediates.

A notable strategy involves a photoinduced ligand-to-metal charge transfer (LMCT) using copper catalysts. organic-chemistry.orgnih.gov This process facilitates the formation of an aryl radical from the carboxylate, which can then be trapped by various reagents to form new bonds. This opens pathways to derivatives that would be inaccessible through classical methods, such as decarboxylative fluorination or hydroxylation. researchgate.netorganic-chemistry.orgnih.gov Rhodium-mediated decarboxylative additions have also been reported for fluorinated benzoic acids. nih.gov

| Method | Catalyst/Mediator | Key Intermediate | Resulting Transformation | Reference |

|---|---|---|---|---|

| Photoinduced LMCT | Copper(II) salts | Aryl radical | Decarboxylative Fluorination, Hydroxylation, Borylation | researchgate.netorganic-chemistry.orgnih.gov |

| Conjugate Addition | Rhodium complexes | Aryl-rhodium species | Decarboxylative addition to activated alkenes | nih.gov |

| Hunsdiecker Reaction | Silver(I) salts, Halogen source | Aryl radical | Decarboxylative Halogenation | wikipedia.org |

Aromatic Ring Functionalizations of this compound

The substitution pattern on the aromatic ring of this compound creates a unique electronic environment that directs further functionalization. The ring is electron-deficient due to the presence of three electron-withdrawing groups, which influences its susceptibility to both electrophilic and nucleophilic attack.

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene (B151609) ring. masterorganicchemistry.com The substituents already present on the ring determine the rate of reaction and the position (regioselectivity) of the incoming electrophile. chemistrytalk.org The ring in this compound is heavily deactivated towards EAS due to the cumulative electron-withdrawing effects of all three substituents, meaning harsh reaction conditions would be required.

The directing effects of the individual groups are as follows:

Carboxylic Acid (-COOH): This is a meta-directing and strongly deactivating group due to its electron-withdrawing resonance and inductive effects. wikipedia.orgyoutube.com

Bromo (-Br): Halogens are an exception, being ortho-, para-directing yet deactivating. The deactivation is due to a strong inductive effect, while the directing effect is a result of lone-pair donation via resonance, which stabilizes the carbocation intermediate (arenium ion) for ortho and para attack. youtube.com

2,2,2-Trifluoroethyl (-CH₂CF₃): While an alkyl group is typically activating, the replacement of hydrogens with highly electronegative fluorine atoms transforms the group into a strong inductively electron-withdrawing substituent. This makes the -CH₂CF₃ group deactivating and meta-directing. youtube.com

When considering the combined influence, the directing effects must be analyzed for the two available positions on the ring (C-5 and C-6). The powerful meta-directing influence of the -COOH and -CH₂CF₃ groups, combined with the deactivating nature of the entire system, suggests that if an EAS reaction were to occur, it would be slow and likely directed to the C-5 position, which is meta to both the -COOH and -CH₂CF₃ groups.

| Substituent | Position | Reactivity Effect | Directing Effect | Governing Factor |

|---|---|---|---|---|

| -COOH | C-1 | Strongly Deactivating | Meta | Inductive & Resonance Withdrawal |

| -Br | C-3 | Weakly Deactivating | Ortho, Para | Inductive Withdrawal, Resonance Donation |

| -CH₂CF₃ | C-4 | Strongly Deactivating | Meta | Strong Inductive Withdrawal |

Nucleophilic aromatic substitution (NAS) is a reaction pathway for aryl halides that is mechanistically distinct from the Sₙ1 and Sₙ2 reactions of alkyl halides. libretexts.org The most common mechanism is the addition-elimination (SₙAr) pathway, which is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, the bromine atom). pressbooks.pub These EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the carbon bearing the leaving group. pearson.com

The structure of this compound is well-suited for SₙAr reactions.

Leaving Group: The bromine atom at C-3 serves as a good leaving group.

Therefore, this compound is expected to readily undergo SₙAr reactions with strong nucleophiles (e.g., RO⁻, R₂N⁻, RS⁻), with substitution occurring at the C-3 position to displace the bromide ion. libretexts.orgresearchgate.net

| Requirement for SₙAr | Presence in this compound | Effect |

|---|---|---|

| Good Leaving Group | Bromine at C-3 | Enables substitution. |

| Electron-poor Aromatic Ring | Three EWGs (-Br, -COOH, -CH₂CF₃) present. | Increases susceptibility to nucleophilic attack. |

| Strong EWG ortho/para to Leaving Group | -CH₂CF₃ is para to the point of attack at C-3. | Strongly activates the ring for SₙAr by stabilizing the Meisenheimer intermediate. |

Reactivity of the Bromine Substituent in this compound

The bromine atom attached to the aromatic ring of this compound is a key site of chemical reactivity. As a halogen, it renders the carbon atom to which it is attached electrophilic and serves as a versatile leaving group in various substitution and coupling reactions. Its reactivity is modulated by the electronic effects of the other substituents on the benzene ring, namely the electron-withdrawing carboxylic acid and 2,2,2-trifluoroethyl groups.

The carbon-bromine (C-Br) bond in aryl bromides is highly amenable to transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for such transformations, particularly those catalyzed by palladium complexes. researchgate.net The general mechanism involves the oxidative addition of the aryl bromide to a low-valent metal catalyst (e.g., Pd(0)), followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst.

Common cross-coupling reactions applicable to this molecule include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond, yielding biphenyl (B1667301) derivatives.

Heck Coupling: Reaction with an alkene to form a substituted alkene, creating a C-C bond.

Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to form a C-C bond.

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with primary or secondary amines.

Ullmann Condensation: A copper-catalyzed reaction for forming C-O, C-N, or C-S bonds.

The presence of the electron-withdrawing groups on the ring can facilitate the initial oxidative addition step, which is often rate-limiting, thereby enhancing the reactivity of the C-Br bond in these catalytic cycles. researchgate.net

| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ + Ligand | C-C | Biaryl derivatives |

| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂, PdCl₂ + Ligand | C-C | Stilbene derivatives |

| Sonogashira | Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI | C-C | Aryl alkynes |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ + Ligand (e.g., XPhos) | C-N | Aryl amines |

| Ullmann (C-O Coupling) | Alcohol/Phenol (R-OH) | CuI, Cu₂O | C-O | Diaryl ethers |

The formation of organometallic reagents, such as Grignard or organolithium reagents, is a common strategy for reversing the polarity of the carbon atom attached to the bromine. This transformation typically involves the reaction of the aryl bromide with a reactive metal like magnesium or lithium. miracosta.edu

Grignard Reagent Formation: The reaction with magnesium turnings in an anhydrous ether solvent (e.g., THF, diethyl ether) would yield the corresponding arylmagnesium bromide. orgsyn.org

Organolithium Reagent Formation: This can be achieved either through direct reaction with lithium metal or, more commonly, via metal-halogen exchange with an alkyl lithium reagent like n-butyllithium at low temperatures.

However, a significant chemical incompatibility exists within the structure of this compound for this type of reaction. Grignard and organolithium reagents are extremely strong bases. The carboxylic acid functional group has an acidic proton that would be rapidly and irreversibly deprotonated by any organometallic reagent formed, quenching it immediately. miracosta.edu Therefore, direct formation of a stable Grignard or organolithium reagent from the parent molecule is not feasible. To utilize this synthetic route, the carboxylic acid group must first be protected, for instance, by converting it to an ester (e.g., a methyl or ethyl ester). After the organometallic reagent has been formed and reacted, the protecting group can be removed by hydrolysis to regenerate the carboxylic acid.

Impact of the 2,2,2-Trifluoroethyl Group on Aromatic Reactivity

The 2,2,2-trifluoroethyl (-CH₂CF₃) substituent exerts a profound influence on the reactivity of the aromatic ring through a combination of electronic and steric effects.

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) is transmitted through the methylene (B1212753) (-CH₂-) spacer to the aromatic ring. As a result, the -CH₂CF₃ group acts as a strong deactivating group, pulling electron density out of the benzene ring. nih.gov

This deactivation has several important consequences:

Reduced Nucleophilicity: The aromatic ring becomes significantly less susceptible to electrophilic aromatic substitution (EAS) reactions. The electron-poor nature of the ring makes it a poor nucleophile for attacking incoming electrophiles.

Increased Acidity: By withdrawing electron density, the -CH₂CF₃ group helps to stabilize the conjugate base (carboxylate anion) of the benzoic acid, thereby increasing its acidity compared to benzoic acid itself.

Modulation of Substituent Reactivity: The electron-withdrawing nature of the group enhances the reactivity of the C-Br bond toward nucleophilic attack and oxidative addition in cross-coupling reactions, as mentioned previously.

| Substituent | Position | Electronic Effect | Directing Effect (for EAS) |

|---|---|---|---|

| -COOH | 1 | -I, -M (Deactivating) | Meta |

| -Br | 3 | -I, +M (Deactivating) | Ortho, Para |

| -CH₂CF₃ | 4 | -I (Strongly Deactivating) | Meta |

Note: -I refers to a negative inductive effect, +M to a positive mesomeric (resonance) effect, and -M to a negative mesomeric effect.

In addition to its electronic influence, the 2,2,2-trifluoroethyl group possesses considerable steric bulk. Positioned at C4, it can sterically hinder the adjacent C3 and C5 positions. This steric hindrance can affect the rate and viability of reactions occurring at these sites. For instance, in cross-coupling reactions involving the bromine atom at C3, a bulky ligand on the metal catalyst or a large coupling partner might experience steric clash with the -CH₂CF₃ group. This could necessitate the use of less bulky catalysts or more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve good conversion. mdpi.com Similarly, any potential substitution reaction at the C5 position would also be sterically disfavored.

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 4 2,2,2 Trifluoroethyl Benzoic Acid

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of 3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid. It provides data on the molecule's exact mass and offers clues to its structure through the analysis of its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is employed to determine the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. For this compound, with the molecular formula C₉H₆BrF₃O₂, the calculated monoisotopic mass is 281.95032 Da. uni.lu

HRMS analysis can detect the molecule in various ionized forms, known as adducts. The exact masses of these adducts are predicted based on the monoisotopic mass of the parent molecule. These predictions are critical for identifying the compound in a complex mixture and confirming its elemental composition. For instance, in negative ion mode, the deprotonated molecule [M-H]⁻ would be a primary species observed. In positive ion mode, common adducts include the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. The predicted m/z values for several common adducts of this compound are detailed in the table below. uni.lu

Interactive Data Table: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Predicted m/z | Ionization Mode |

|---|---|---|

| [M-H]⁻ | 280.94304 | Negative |

| [M+H]⁺ | 282.95760 | Positive |

| [M+Na]⁺ | 304.93954 | Positive |

| [M+K]⁺ | 320.91348 | Positive |

Fragmentation Pathway Analysis

Upon ionization, typically through techniques like electron ionization (EI) or electrospray ionization (ESI), the molecular ion is formed. The stability of this ion will dictate the extent of fragmentation. For protonated benzoic acid, two primary fragmentation pathways are recognized: the loss of water followed by carbon monoxide, or the generation of protonated carbon dioxide. researchgate.net

For this compound, the fragmentation is likely to be initiated by cleavages at the functional groups. Key expected fragmentation pathways include:

Decarboxylation: A common fragmentation for benzoic acids is the loss of the carboxyl group as CO₂ (44 Da), leading to a bromotrifluoroethylbenzene radical cation.

Alpha-Cleavage: Cleavage of the bond between the aromatic ring and the trifluoroethyl side chain can occur.

Loss of CF₃: The trifluoromethyl group is highly stable, but its loss (69 Da) from the side chain is a possible fragmentation route.

Cleavage of C-Br Bond: The carbon-bromine bond can also cleave, resulting in the loss of a bromine radical (79 or 81 Da, corresponding to the isotopes ⁷⁹Br and ⁸¹Br).

These fragmentation processes result in a series of characteristic product ions that, when analyzed, can be used to piece together the structure of the parent molecule. nist.gov

X-ray Crystallography and Solid-State Structure of this compound (if applicable)

As of current literature, a solved crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, specific details on its crystal lattice, unit cell parameters, and precise bond lengths cannot be provided.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Although a specific crystal structure is unavailable, the solid-state packing and intermolecular interactions can be predicted based on the structures of similar substituted benzoic acids. researchgate.net Carboxylic acids in the solid state very commonly form centrosymmetric dimers through strong hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.net This head-to-tail arrangement creates a characteristic R²₂(8) graph-set notation. researchgate.net It is highly probable that this compound would adopt this dimeric structure in its crystalline form.

Halogen Bonding: The bromine atom on the aromatic ring can act as a halogen bond donor, interacting with electronegative atoms (like the oxygen atoms of the carboxyl group) on neighboring molecules.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Dipole-Dipole Interactions: The polar C-F and C-Br bonds introduce dipoles that will influence molecular alignment in the solid state.

The interplay of these forces—strong hydrogen bonding, potential halogen bonding, and weaker van der Waals forces—would dictate the final three-dimensional architecture of the crystal. researchgate.net

Computational and Theoretical Investigations of 3 Bromo 4 2,2,2 Trifluoroethyl Benzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in predicting the geometric and electronic characteristics of molecules with a high degree of accuracy. These methods are particularly useful for understanding the fundamental properties that govern the reactivity and interaction of 3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For this compound, DFT calculations can determine its most stable three-dimensional arrangement, or ground state geometry. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. Key ground state properties that can be elucidated include bond lengths, bond angles, and dihedral angles.

For instance, DFT studies on similar substituted benzoic acids have been successfully used to predict their molecular structures. researchgate.net In the case of this compound, DFT would likely be employed to understand the steric and electronic effects of the bromo and trifluoroethyl substituents on the benzoic acid backbone. The electron-withdrawing nature of these groups is expected to influence the geometry of the benzene (B151609) ring and the carboxylic acid group.

Table 1: Illustrative Optimized Geometric Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | ~1.90 Å |

| C-C (ring) | ~1.39 - 1.41 Å | |

| C-C (ethyl) | ~1.54 Å | |

| C-F | ~1.35 Å | |

| C=O | ~1.22 Å | |

| C-O | ~1.36 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | C-C-Br | ~120° |

| C-C-C (ring) | ~118° - 121° | |

| F-C-F | ~109.5° | |

| C-C=O | ~123° | |

| C-C-O | ~112° |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations. Actual values would require specific computational studies.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule interacts with other species.

For this compound, FMO analysis would reveal the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite.

The electron-withdrawing bromo and trifluoroethyl groups are expected to lower the energy of both the HOMO and LUMO. The precise distribution of these orbitals would highlight the reactive sites on the molecule. For example, the HOMO might be localized on the bromine atom and the aromatic ring, while the LUMO could be centered on the carboxylic acid group and the trifluoroethyl moiety.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are illustrative and represent typical ranges for similar organic molecules.

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, theoretical methods can be used to model potential reaction mechanisms, such as its synthesis or degradation. This involves locating the transition states, which are the high-energy intermediates that connect reactants to products.

By calculating the energy of the reactants, products, and transition states, a reaction energy profile can be constructed. This profile provides valuable information about the reaction's feasibility, kinetics, and thermodynamics. For instance, modeling the synthesis of this compound could help optimize reaction conditions by identifying the lowest energy pathway. DFT has been successfully used to model reaction pathways for various complexes of benzoic acid derivatives.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules in a larger system, such as in a solvent or in the solid state.

The this compound molecule has several rotatable bonds, leading to a range of possible conformations. MD simulations can explore the conformational landscape of the molecule in different environments, such as in an aqueous solution or an organic solvent. These simulations track the positions and velocities of all atoms in the system over time, providing a dynamic picture of the molecule's behavior.

By analyzing the simulation trajectories, one can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule behaves in solution and how its shape might influence its interactions with other molecules.

MD simulations are also invaluable for studying the intermolecular interactions between this compound and its surroundings. For example, in a polar solvent like water, the simulations can reveal the formation of hydrogen bonds between the carboxylic acid group and water molecules. In a crystal, MD can be used to study the packing of the molecules and the non-covalent interactions that hold the crystal lattice together.

Understanding these intermolecular forces is key to predicting the physical properties of the compound, such as its solubility and melting point. Studies on similar molecules have shown that intermolecular hydrogen bonding plays a significant role in their crystal structures. researchgate.netdoaj.org For this compound, interactions involving the bromine atom (halogen bonding) and the trifluoroethyl group could also be important.

In Silico Structure-Reactivity and Structure-Property Relationship Studies

Computational chemistry provides a powerful lens for examining the intricacies of molecular behavior, offering insights that complement and guide experimental research. For this compound, in silico studies are instrumental in elucidating its electronic structure and predicting its chemical reactivity and physical properties. These theoretical investigations employ quantum chemical calculations, such as Density Functional Theory (DFT), to model the molecule and derive a suite of parameters that describe its inherent characteristics.

Prediction of Reactivity Profiles

The reactivity of a molecule is fundamentally governed by its electronic architecture. Computational methods allow for the detailed prediction of how this compound is likely to interact with other chemical entities. Key aspects of its reactivity profile, including sites susceptible to electrophilic and nucleophilic attack, can be determined by analyzing its molecular orbitals and electrostatic potential.

Molecular Electrostatic Potential (MEP) Surface: The MEP surface is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. For molecules similar to this compound, the MEP surface typically reveals negative potential (often colored red) around electronegative atoms like oxygen, indicating sites prone to electrophilic attack. Conversely, regions of positive potential (often blue) highlight areas susceptible to nucleophilic attack. In the case of this specific benzoic acid derivative, the oxygen atoms of the carboxylic acid group are expected to be the most electron-rich sites, while the hydrogen of the hydroxyl group would be an electron-deficient site.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO signifies its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. For halogenated benzoate (B1203000) derivatives, DFT calculations are commonly used to determine these energy values, which in turn help predict the molecule's reactivity.

Global Reactivity Descriptors: Based on the energies of the frontier orbitals, a set of global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, derived from conceptual DFT, provide a quantitative basis for comparing the reactivity of different molecules. For a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, researchers have used DFT to determine such parameters. researchgate.net A similar approach can be applied to this compound to predict its reactivity profile.

Interactive Table 1: Predicted Global Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Predicted Value | Interpretation |

| HOMO Energy | EHOMO | - | -6.8 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | ELUMO | - | -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 eV | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. |

| Ionization Potential | I | -EHOMO | 6.8 eV | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | A | -ELUMO | 1.5 eV | The energy released when an electron is added to the molecule. |

| Global Hardness | η | (I - A) / 2 | 2.65 eV | Measures the resistance of a molecule to change its electron distribution. |

| Global Softness | S | 1 / (2η) | 0.188 eV-1 | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |

| Electronegativity | χ | (I + A) / 2 | 4.15 eV | Measures the ability of the molecule to attract electrons. |

| Electrophilicity Index | ω | χ2 / (2η) | 3.25 eV | A measure of the molecule's ability to act as an electrophile. |

Correlation of Theoretical Parameters with Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental findings. While comprehensive experimental data for this compound is not extensively published, the standard methodology involves comparing calculated parameters with known experimental values to establish a correlation. This process not only validates the computational approach but also allows for the refinement of theoretical models to improve their predictive accuracy.

Structural Parameters: One of the most direct comparisons can be made between the computationally optimized molecular geometry and experimental structural data, typically obtained from X-ray crystallography. Parameters such as bond lengths and bond angles from DFT calculations can be compared to the experimental values. For instance, in a study of 4-bromo-3-(methoxymethoxy) benzoic acid, researchers compared the calculated geometric parameters with experimental results to validate their computational model. researchgate.net A similar validation for this compound would involve comparing the calculated bond lengths (e.g., C-Br, C-C, C=O, C-O) and bond angles with experimentally determined values.

Spectroscopic Data: Theoretical calculations can predict various types of spectra, which can then be compared with experimental spectra. For example, vibrational frequencies calculated using DFT can be correlated with experimental data from Infrared (IR) and Raman spectroscopy. This comparison helps in the assignment of vibrational modes and provides further validation of the computational model.

Interactive Table 2: Hypothetical Correlation of Theoretical and Experimental Parameters

Note: This table illustrates the type of data that would be used to correlate theoretical and experimental findings. The values presented are hypothetical due to the lack of specific published data for this compound.

| Parameter | Theoretical (Calculated) | Experimental | % Difference |

| Bond Lengths (Å) | |||

| C-Br | 1.905 | 1.900 | 0.26% |

| C=O | 1.215 | 1.210 | 0.41% |

| C-O (hydroxyl) | 1.350 | 1.345 | 0.37% |

| **Bond Angles (°) ** | |||

| O=C-O | 122.5 | 122.2 | 0.25% |

| C-C-Br | 119.8 | 120.0 | -0.17% |

| Vibrational Frequencies (cm-1) | |||

| C=O stretch | 1720 | 1715 | 0.29% |

| O-H stretch | 3450 | 3430 | 0.58% |

The strong correlation between the predicted and experimental values in such a table would lend confidence to the computational model's ability to predict other properties that are more difficult or impossible to measure experimentally, such as the global reactivity descriptors. This synergy between computational and experimental approaches is fundamental to advancing the understanding of the chemical behavior of molecules like this compound.

Advanced Applications and Future Research Directions of 3 Bromo 4 2,2,2 Trifluoroethyl Benzoic Acid

Utility as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of three different functional groups on the aromatic ring makes 3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid an exemplary building block in organic synthesis. Each group offers a distinct chemical reactivity, allowing for sequential and controlled modifications to build intricate molecular structures.

Precursor to Novel Fluorinated and Brominated Aromatic Scaffolds

The presence of both bromine and fluorine (within the trifluoroethyl group) makes this compound an important precursor for molecules of interest in medicinal chemistry and drug discovery. The trifluoroethyl group can enhance properties such as lipophilicity and metabolic stability, which are desirable in pharmaceutical candidates. ossila.com Benzoic acid derivatives with similar fluorinated and halogenated structures are crucial in the synthesis of active pharmaceutical ingredients (APIs), including potential potassium channel openers for epilepsy treatment and inhibitors for various enzymes. ossila.comnih.gov

The bromine atom serves as a versatile handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C3 position. The carboxylic acid group can be readily converted into a wide range of other functional groups, including esters, amides, and acyl chlorides, facilitating its attachment to other molecular scaffolds. ossila.com This orthogonal reactivity is instrumental in diversity-oriented synthesis, enabling the creation of libraries of complex molecules for screening purposes. For instance, similar bromo-fluorobenzaldehydes have been elaborated into tetra-orthogonally-substituted aromatic scaffolds used to develop novel EGFR kinase inhibitors. rsc.org

| Functional Group | Position on Ring | Potential Chemical Transformations | Application Area |

|---|---|---|---|

| Carboxylic Acid (-COOH) | C1 | Esterification, Amidation, Acyl Halide Formation, Reduction to Alcohol | Linker for molecular scaffolds, Directing group for C-H activation |

| Bromine (-Br) | C3 | Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille cross-coupling reactions | Introduction of aryl, alkyl, and vinyl groups |

| Trifluoroethyl (-CH₂CF₃) | C4 | Modifies electronic properties, increases lipophilicity and metabolic stability | Tuning properties of APIs and functional materials |

Synthesis of Functional Materials and Polymers (e.g., potential in ALD inhibitors)

The unique electronic and physical properties imparted by the trifluoroethyl group make this compound a promising monomer for the synthesis of advanced functional materials and polymers. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy.

A significant area of potential application is in the fabrication of semiconductor devices, specifically as an inhibitor for area-selective atomic layer deposition (AS-ALD). consensus.app AS-ALD is a technique that requires the selective blocking of material deposition on certain areas of a substrate. Research has shown that self-assembled monolayers (SAMs) of benzoic acid and its trifluoromethyl derivatives can act as effective ALD inhibitors. consensus.appmdpi.com The fluorinated SAMs were found to be superior ALD blockers, a property attributed to their coordination chemistry rather than simple hydrophobicity. consensus.appmdpi.com Given its structure, this compound is an excellent candidate for forming such inhibitory layers. Furthermore, the ability of benzoic acid derivatives to functionalize surfaces, such as graphene nanosheets, opens possibilities for creating new sensors or adsorbents with tailored surface properties. rsc.org

Role in Methodological Organic Chemistry Development

Beyond its use as a building block, this compound also serves as a valuable substrate for the development and optimization of new synthetic methodologies, particularly in the fields of catalysis and green chemistry.

Substrate for Novel Catalytic Transformations (e.g., C-H Functionalization)

The development of catalytic C-H functionalization reactions is a major focus of modern organic chemistry, as it allows for the direct formation of C-C or C-heteroatom bonds without the need for pre-functionalized starting materials. acs.org Benzoic acids are particularly useful substrates in this area because the carboxylic acid group can act as an internal directing group, guiding a metal catalyst to a specific C-H bond, typically at the ortho position.

Ruthenium-catalyzed ortho-C-H arylation of benzoic acids with aryl halides is a well-established transformation where the carboxylate directs the catalyst. semanticscholar.org For this compound, the carboxylic acid group would direct functionalization to the C2 and C6 positions. However, due to steric hindrance from the adjacent bromine atom, functionalization would be highly favored at the C6 position. This makes the compound an ideal model substrate for refining catalyst selectivity and efficiency for C-H functionalization on complex, sterically hindered aromatic rings.

| Transformation Type | Catalyst System (Example) | Position of Functionalization | Significance |

|---|---|---|---|

| ortho-C-H Arylation | Ruthenium (Ru) | C6 (ortho to -COOH) | Direct C-C bond formation without pre-functionalization. semanticscholar.org |

| Suzuki Cross-Coupling | Palladium (Pd) | C3 (at Bromine) | Forms bi-aryl structures. |

| Heck Cross-Coupling | Palladium (Pd) | C3 (at Bromine) | Forms C-C bonds with alkenes. |

Contributions to Green Chemistry Methodologies

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The use of this compound in developing catalytic reactions aligns well with these principles.

Catalytic processes, especially C-H functionalization, are inherently greener than traditional stoichiometric methods because they reduce the number of synthetic steps (avoiding pre-functionalization), which in turn minimizes waste and improves atom economy. rsc.org Developing efficient catalytic cycles using substrates like this one contributes directly to creating more sustainable synthetic routes. For example, the green synthesis of benzoic acid itself and its use in esterification reactions with recyclable catalysts are active areas of research. researchgate.netmdpi.comnih.gov By serving as a platform to develop new, highly efficient catalytic transformations, this compound aids in the broader goal of making organic synthesis more environmentally benign.

Emerging Research Avenues

The multifaceted nature of this compound opens up several promising avenues for future research. A primary direction is the continued development of novel catalysts that can selectively functionalize the C-H bond at the C6 position with a wider range of coupling partners, moving beyond arylation to include alkylation, amination, and other transformations.

In materials science, a key research avenue involves the systematic investigation of this molecule and its derivatives as components of SAMs for applications in microelectronics, such as AS-ALD inhibitors. consensus.appmdpi.com Another emerging area is its incorporation as a monomer into novel polymers, where its trifluoroethyl and bromo groups could be used to fine-tune properties like thermal stability, solubility, and refractive index for applications in specialty coatings or optical devices.

Finally, in medicinal chemistry, its role as a versatile scaffold can be further exploited. Future work could focus on the synthesis of compound libraries based on this core structure, followed by high-throughput screening against various biological targets, such as protein kinases and ion channels, to identify new therapeutic leads. ossila.comnih.gov

Photoredox Catalysis and Electrochemistry involving Halogenated Fluoroalkylated Compounds

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of complex molecules under mild conditions. acs.orgvapourtec.com The presence of both a bromo and a trifluoroethyl group on the benzoic acid scaffold makes this compound a promising candidate for investigation in this area.

Halogenated aromatic compounds are known to be precursors to aryl radicals under photoredox conditions. The carbon-bromine bond can undergo reductive cleavage upon single-electron transfer, and the resulting aryl radical can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The trifluoroethyl group, a strong electron-withdrawing group, is expected to influence the redox potential of the molecule, potentially facilitating the initial electron transfer event.

In the realm of electrochemistry, the reduction of halogenated aromatic compounds has been a subject of intense study. researchgate.net The electrochemical cleavage of the carbon-halogen bond is a key step in many synthetic and environmental applications. science.gov The reduction potential of this compound would be a critical parameter, influenced by the electronic effects of the trifluoroethyl and carboxylic acid groups. Theoretical and experimental studies on similar halogenated aromatics indicate that the ease of reduction is dependent on the nature of the halogen and the other substituents on the aromatic ring.

Table 1: Potential Photoredox and Electrochemical Reactions

| Reaction Type | Role of this compound | Potential Products |

|---|---|---|

| Photoredox Catalysis | Aryl radical precursor | Functionalized benzoic acid derivatives |

| Cross-coupling partner | Biaryl compounds, arylated heterocycles | |

| Electrochemistry | Substrate for reductive dehalogenation | 4-(2,2,2-trifluoroethyl)benzoic acid |

The interplay between the bromo and trifluoroethyl groups could also lead to novel reactivity. For instance, intramolecular interactions or specific solvation effects could modulate the stability and reactivity of radical intermediates. Further research into the cyclic voltammetry and preparative electrolysis of this compound would be invaluable in elucidating its electrochemical behavior and synthetic utility.

Supramolecular Chemistry and Molecular Recognition Studies

The field of supramolecular chemistry focuses on the design and study of complex chemical systems held together by non-covalent interactions. Halogen bonding, a directional interaction between an electrophilic region on a halogen atom and a Lewis base, has become a powerful tool in crystal engineering and the construction of supramolecular assemblies. researchgate.netnih.gov The bromine atom in this compound can act as a halogen bond donor, while the carboxylic acid group provides a classic hydrogen bonding site.

The trifluoroethyl group can also participate in weaker non-covalent interactions, such as fluorine-involved hydrogen bonds or dipole-dipole interactions. The interplay of these various interactions could lead to the formation of well-defined supramolecular structures, such as dimers, chains, or more complex networks in the solid state. The study of the crystal structure of this compound would provide crucial insights into its self-assembly behavior.

In the context of molecular recognition, the specific arrangement of functional groups on the aromatic ring could allow for selective binding to complementary guest molecules. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the bromo and trifluoroethyl groups provide sites for halogen bonding and other electrostatic interactions. This multifaceted binding capability could be exploited in the design of new receptors for anions or neutral molecules.

Table 2: Potential Supramolecular Interactions and Applications

| Interaction Type | Functional Group Involved | Potential Application |

|---|---|---|

| Halogen Bonding | Bromine atom | Crystal engineering, anion recognition |

| Hydrogen Bonding | Carboxylic acid | Formation of dimers and polymers, molecular recognition |

| Dipole-Dipole Interactions | Trifluoroethyl group | Modulation of solid-state packing |

Outlook for Fluoroalkylated and Halogenated Aromatic Carboxylic Acids in Chemical Science

The combination of fluoroalkyl groups, halogens, and carboxylic acids on an aromatic platform represents a powerful strategy for the design of new functional molecules. These compounds are poised to make significant contributions across various domains of chemical science.

In materials science, the unique electronic properties and intermolecular interactions of these molecules could be harnessed for the development of new liquid crystals, organic semiconductors, and functional polymers. The ability to tune the solid-state packing through a combination of halogen and hydrogen bonding is particularly attractive for the rational design of materials with desired properties.